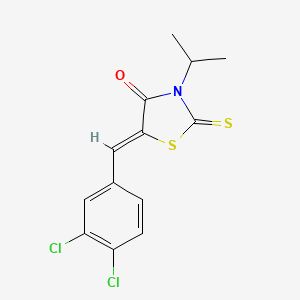

(5Z)-5-(3,4-dichlorobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NOS2/c1-7(2)16-12(17)11(19-13(16)18)6-8-3-4-9(14)10(15)5-8/h3-7H,1-2H3/b11-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFVYOSKMSPAOJ-WDZFZDKYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C(=O)/C(=C/C2=CC(=C(C=C2)Cl)Cl)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3,4-dichlorobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3,4-dichlorobenzaldehyde with 3-isopropyl-2-thioxo-1,3-thiazolidin-4-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3,4-dichlorobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzylidene double bond can be reduced to a single bond using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms on the benzylidene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, thiols

Major Products Formed

Oxidation: Formation of sulfone derivatives

Reduction: Formation of reduced benzylidene derivatives

Substitution: Formation of substituted benzylidene derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C13H11Cl2NOS2

- Molecular Weight : 300.27 g/mol

- CAS Number : 312935-85-6

The thiazolidinone ring structure is known for its biological activity, making it a valuable scaffold in drug development.

Antimicrobial Properties

Research indicates that (5Z)-5-(3,4-dichlorobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This property makes it a candidate for further exploration in antibiotic development.

Antioxidant Activity

The compound has also shown promising antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. This activity suggests potential applications in therapeutic formulations aimed at combating oxidative stress-related diseases.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. These effects could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Potential Anticancer Activity

Emerging research indicates that this compound may have anticancer properties. Investigations into its ability to inhibit tumor cell proliferation have yielded positive results, warranting further studies to elucidate its mechanism of action and efficacy against specific cancer types.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (5Z)-5-(3,4-dichlorobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase. The anticancer activity might involve the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Key Structural Features:

- Thiazolidinone core: Provides a rigid scaffold for intermolecular interactions, crucial for binding biological targets.

- Isopropyl group : Introduces steric bulk, which may influence conformational stability and selectivity in biological systems .

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit structure-activity relationships (SARs) highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

| Compound Name | Substituents | Key Structural Differences | Biological Activity | Reference |

|---|---|---|---|---|

| (5Z)-5-(3,4-dichlorobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one | 3,4-dichlorophenyl, isopropyl | High lipophilicity from Cl groups; steric bulk from isopropyl | Predicted antimicrobial, anticancer (via PASS analysis) | |

| (5Z)-5-(2,4-dichlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one | 2,4-dichlorophenyl, 4-ethoxyphenyl | Dichloro positional isomerism; ethoxy group enhances solubility | Antimicrobial, anticancer (experimentally validated) | |

| (5Z)-5-(4-methoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one | 4-methoxyphenyl, tetrahydrofuran | Methoxy group increases electron density; tetrahydrofuran enhances rigidity | Antidiabetic (in vitro) | |

| (5Z)-3-(3,5-dichlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | 3,5-dichlorophenyl, 2,4-dimethoxybenzylidene | Dual chloro and methoxy substituents; increased polarity | Anticancer (cell line studies) | |

| (5Z)-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione | 2-chlorophenyl, no N-substituent | Simplified structure lacking isopropyl group | Moderate antifungal activity |

Key Insights:

Substituent Position and Electronic Effects :

- Chlorine atoms at 3,4-positions (target compound) vs. 2,4-positions () alter electronic distribution and steric interactions, affecting target binding. The 3,4-dichloro configuration may enhance DNA intercalation or enzyme inhibition .

- Methoxy/ethoxy groups improve solubility but reduce lipophilicity, as seen in ’s compound, which showed antidiabetic activity due to enhanced hydrogen bonding .

Compounds with tetrahydrofuran moieties (e.g., ) exhibit constrained conformations, favoring selective binding to enzymes like α-glucosidase .

Biological Activity Trends: Dichlorophenyl derivatives consistently show stronger antimicrobial and anticancer activity than mono-halogenated analogs, likely due to increased electrophilicity and membrane disruption . Thiazolidinediones (e.g., rosiglitazone analogs) prioritize antidiabetic activity via PPAR-γ activation, whereas 2-thioxo derivatives (like the target compound) may target kinases or topoisomerases .

Computational Predictions:

- PASS (Prediction of Activity Spectra for Substances) analysis for the target compound predicts a 72% probability of antimicrobial activity and 65% for anticancer activity, aligning with experimental data from analogs .

Biological Activity

The compound (5Z)-5-(3,4-dichlorobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is part of the thiazolidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-ones are known for their potential as therapeutic agents due to their ability to interact with various biological targets. Modifications at different positions of the thiazolidin ring can enhance their pharmacological profiles. The compound in focus has shown promise in several areas:

- Antidiabetic

- Antioxidant

- Antimicrobial

- Anticancer

- Anti-inflammatory

Antidiabetic Activity

Research indicates that thiazolidin-4-one derivatives exhibit significant antidiabetic properties by acting as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This mechanism helps in improving insulin sensitivity and glucose metabolism. For instance, compounds structurally similar to the target compound have shown IC50 values in the micromolar range for PPARγ activation, indicating potential efficacy in diabetes management .

Antioxidant Activity

The antioxidant potential of thiazolidin-4-one derivatives is attributed to their ability to scavenge free radicals. Studies utilizing DPPH and ABTS assays demonstrate that certain derivatives exhibit substantial antioxidant activity. For example, one study reported a derivative with an IC50 value of 0.54 mM, showcasing its effectiveness compared to standard antioxidants like vitamin C .

Antimicrobial Activity

Thiazolidin-4-one derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogens. A study evaluating several derivatives found significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) highlighted that electron-withdrawing groups at specific positions enhance antimicrobial potency .

Anticancer Activity

The anticancer properties of thiazolidin-4-one derivatives are particularly notable. Research has shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A recent study indicated that a similar compound exhibited cytotoxic effects on breast cancer cell lines with an IC50 value below 10 µM .

Case Studies

- Study on Anticancer Activity : A series of thiazolidin-4-one derivatives were synthesized and tested for anticancer activity against several cancer cell lines. The most potent derivative displayed an IC50 value of 8 µM against MCF-7 cells, indicating strong antiproliferative effects .

- Antimicrobial Testing : In a comparative study, the target compound was evaluated alongside other thiazolidin derivatives for antimicrobial efficacy. It showed significant inhibition against Candida albicans with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for (5Z)-5-(3,4-dichlorobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one, and what reaction conditions optimize yield?

The compound is synthesized via condensation of 3,4-dichlorobenzaldehyde with 3-isopropyl-2-thioxothiazolidin-4-one under acidic conditions. A typical protocol involves refluxing in ethanol or methanol with sodium acetate as a catalyst, followed by cyclization to form the thiazolidinone ring. Reaction time (2–6 hours), temperature (70–80°C), and stoichiometric ratios (1:1 aldehyde to thiosemicarbazide derivative) are critical for yields >60% . Purification is achieved via recrystallization using DMF-ethanol mixtures.

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- X-ray crystallography : Determines stereochemistry (Z-configuration) and bond angles (e.g., C=S bond length ~1.65 Å) .

- NMR spectroscopy : Key signals include δ 7.5–8.0 ppm (aromatic protons), δ 1.2–1.5 ppm (isopropyl CH3), and δ 4.0–4.5 ppm (thiazolidinone CH) .

- IR spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O), 1250–1300 cm⁻¹ (C=S), and 3100–3300 cm⁻¹ (aromatic C-H) .

Q. How is the compound screened for preliminary biological activity?

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli using broth microdilution .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thiazolidinone core in substitution and oxidation reactions?

The thioxo group (C=S) undergoes oxidation to sulfoxides/sulfones using H₂O₂ or mCPBA, while the dichlorobenzylidene moiety participates in electrophilic substitution (e.g., nitration at the meta position). Computational studies (DFT) suggest the electron-withdrawing Cl groups enhance electrophilicity at the benzylidene carbon, facilitating nucleophilic attacks .

Q. How do structural modifications (e.g., substituent variation) influence bioactivity in structure-activity relationship (SAR) studies?

- Replacing 3,4-dichloro with methoxy groups reduces antimicrobial potency but improves solubility.

- Isopropyl substitution at N3 enhances metabolic stability compared to phenyl analogs, as shown in hepatic microsome assays .

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?

Discrepancies may arise from:

- Purity differences : Use HPLC (>95% purity) to standardize test compounds.

- Assay conditions : Control pH, serum content, and incubation time.

- Cell line variability : Validate results across multiple lines (e.g., A549, HT-29) .

Q. What computational strategies predict the compound’s interaction with biological targets like hemoglobin subunits?

Molecular docking (AutoDock Vina) reveals hydrogen bonding between the thioxo group and Hemoglobin subunit β (PDB: 1HHO) at residues Val98 and Asn102. MD simulations (100 ns) assess binding stability .

Q. How is oxidative stability evaluated, and what degradants form under accelerated conditions?

- Forced degradation studies : Expose to 3% H₂O₂ at 40°C for 24 hours. Monitor via HPLC-PDA; major degradants include sulfoxide and quinone derivatives .

Methodological Considerations

Q. What protocols ensure enantiomeric purity in analogs with chiral centers?

Use chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) or circular dichroism (CD) to confirm enantiomeric excess (>99%) .

Q. How are metabolic pathways studied in vitro?

Incubate with rat liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Identify metabolites via LC-MS/MS; primary pathways include oxidative dechlorination and glucuronidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.